N-Mercapto-4-formylcarbostyril
Description
Overview of Quinolone and Carbostyril Architectures
The quinolone and carbostyril frameworks are prominent examples of nitrogen-containing bicyclic heterocycles. Quinolone refers to a family of compounds derived from a fused benzene (B151609) and pyridine (B92270) ring system. mdpi.com The incorporation of a carbonyl group into the quinoline (B57606) core gives rise to quinolones, such as 2-quinolone and 4-quinolone. chim.it
Carbostyril, also known as 2-quinolinone or 2(1H)-quinolone, is an aromatic, bicyclic compound that is considered a key structural component in numerous natural products and physiologically active substances. nih.govoup.com It serves as a versatile building block, scaffold, and pharmacophore in drug design due to its relatively rigid structure and the multiple positions available for substitution. nih.gov This allows for the fine-tuning of steric and electronic properties to fit the active sites of target molecules. nih.gov The quinolone framework is found in compounds with a vast array of therapeutic applications, including antibacterial, antimalarial, anticancer, and antiviral agents. chim.itoup.com
Significance of Thiazole-Containing Compounds in Organic Chemistry
Thiazoles are five-membered heterocyclic rings containing both a sulfur and a nitrogen atom. numberanalytics.comresearchgate.net This structure imparts unique chemical properties, including aromaticity and the ability to engage in various chemical reactions. numberanalytics.com The thiazole (B1198619) nucleus is a vital component of many natural and synthetic compounds with significant biological importance. fabad.org.trimp.kiev.ua
Perhaps the most well-known naturally occurring thiazole is thiamine (B1217682) (Vitamin B1), where the thiazole ring is crucial for its biochemical function. researchgate.netfabad.org.tr Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties. fabad.org.trbohrium.com Their versatility makes them a frequent target in synthetic chemistry and a privileged scaffold in the development of new therapeutic agents. numberanalytics.comfabad.org.tr
Historical Context of Novel Natural Product Discovery and Structural Elucidation Challenges
The search for novel bioactive compounds from natural sources is a field with a rich history, evolving from ancient folk medicine to modern drug discovery programs. nih.govannualreviews.org This process traditionally involves the extraction, isolation, and purification of secondary metabolites from organisms like plants, fungi, and bacteria. nih.gov However, a significant hurdle in natural product chemistry is the definitive determination of a molecule's chemical structure. numberanalytics.com
Historically, structural elucidation relied on chemical degradation and classical spectroscopic methods. The advent of advanced techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, coupled with computational chemistry, has revolutionized the field. annualreviews.orgnumberanalytics.com Despite these advances, the process is not without its challenges. The isolation of compounds in minute quantities and the existence of complex, unprecedented molecular architectures can lead to incorrect structural assignments.
A notable example of these challenges is the compound first reported as N-Mercapto-4-formylcarbostyril. In 2001, a research group isolated an antibiotic substance from the bacterium Pseudomonas fluorescens G308. rsc.orgrsc.orguni-hohenheim.de Based on spectroscopic analysis, including NMR and mass spectrometry, they identified the compound as this compound. researchgate.net
However, in 2014, a subsequent study revisited this structure. cyu.frresearchgate.net Using computational predictions of the ¹H and ¹³C NMR data, researchers demonstrated that the published spectroscopic values were incompatible with the proposed this compound structure. researchgate.netgrafiati.com Their analysis revealed that the data perfectly matched another compound, 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde, also known as aeruginaldehyde. cyu.frgrafiati.com This revised structure, which contains a thiazole ring instead of a carbostyril core, was found to be identical to a compound isolated from Pseudomonas protegens. grafiati.com This correction underscores the critical role of modern computational tools in validating and, when necessary, revising proposed chemical structures, ensuring the accuracy of the chemical record. researchgate.net
Research Findings on Structural Revision
The re-evaluation of the compound initially named this compound provides a clear illustration of the scientific process of verification and correction. Below are tables summarizing the properties of the two proposed structures and the key research that led to the structural revision.
Table 1: Comparison of Proposed vs. Revised Structures
| Feature | This compound (Incorrect) | 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde [aeruginaldehyde] (Correct) |
| Molecular Formula | C₁₀H₇NO₂S | C₁₀H₇NO₂S |
| Core Heterocycle | Carbostyril (2-Quinolone) | Thiazole |
| Key Functional Groups | N-mercapto (-SH on N), Aldehyde, Ketone | Phenol (B47542), Thiazole, Aldehyde |
| Proposed Origin | Pseudomonas fluorescens G308 | Pseudomonas protegens Pf-5, P. fluorescens G308 |
| Supporting Evidence | Initial interpretation of MS and NMR data (2001). researchgate.net | Computational NMR prediction, comparison with synthesized standard, identical data to known compound (2014). researchgate.netgrafiati.com |
Table 2: Chronology of Key Research Findings
| Year | Publication Summary | Key Finding | Reference |
| 2001 | Fakhouri, W., et al. reported the isolation and identification of a novel antibiotic from Pseudomonas fluorescens. | The structure was proposed as this compound based on then-current spectroscopic analysis. | rsc.orgrsc.orguni-hohenheim.de |
| 2014 | Ye, L., et al. conducted a structural revision using computational chemistry and comparative analysis. | The structure was definitively revised to 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde [aeruginaldehyde]. The original assignment was shown to be incompatible with the spectroscopic data. | cyu.frresearchgate.netgrafiati.com |
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-1-sulfanylquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-6-7-5-10(13)11(14)9-4-2-1-3-8(7)9/h1-6,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPFEQYCJVHPET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2S)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348373 | |
| Record name | N-Mercapto-4-formylcarbostyril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402934-24-1 | |
| Record name | N-Mercapto-4-formylcarbostyril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Identification and Initial Characterization of a Putative N Mercapto 4 Formylcarbostyril
Isolation from Pseudomonas fluorescens G308
The compound was first isolated from the bacterium Pseudomonas fluorescens strain G308. researchgate.netuni-hohenheim.de This particular bacterial strain was originally sourced from the leaves of barley. researchgate.net The isolation and purification of the antibiotic substance were achieved through a combination of preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). researchgate.net Pseudomonas fluorescens is a species of gram-negative bacteria known for its ability to produce a variety of secondary metabolites, some of which exhibit antimicrobial activities. mdpi.commdpi.com
Initial Spectroscopic Data Collection and Interpretation
A comprehensive analysis using various spectroscopic techniques was conducted to elucidate the structure of the isolated compound. The initial interpretation of this data led to the proposal of the N-Mercapto-4-formylcarbostyril structure. The techniques employed included Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. researchgate.net
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were pivotal in the initial characterization of the compound. The spectra were recorded in deuterated acetone (B3395972) ((CD₃)₂CO). researchgate.netresearchgate.net The initial assignments of the chemical shifts were thought to correspond to the this compound structure. frontiersin.org However, later computational predictions of the ¹H and ¹³C NMR magnetic shielding tensors showed that the proposed structure was incompatible with the published spectroscopic data. acs.orgresearchgate.netgrafiati.com
The initially reported ¹H NMR data, which led to the putative structure, is presented below. researchgate.netfrontiersin.org
| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |
| 11.59 | s | 1H | - |
| 10.03 | s | 1H | Aldehyde proton |
| 8.11 | s | 1H | Aromatic proton |
| 7.61 | d | 1H | Aromatic proton |
| 7.39–7.34 | m | 1H | Aromatic proton |
| 7.09 | d | 1H | Aromatic proton |
| 6.93 | t | 1H | Aromatic proton |
| ¹H NMR Data recorded at 800 MHz in Chloroform-d, later compared with the data for the putative this compound. |
Mass spectrometry was employed to determine the mass of the isolated molecule. Techniques including liquid chromatography-electrospray ionization mass spectrometry (LC-ES/MS) in both positive and negative modes, gas chromatography-electron ionization mass spectrometry (GC-EI/MS), and high-resolution electrospray mass spectrometry (LC-HRES/MS) were utilized. researchgate.net The analysis of mass isotope ratios was also performed. researchgate.net The monoisotopic mass was determined to be 205.01975, corresponding to the molecular formula C₁₀H₇NO₂S. ebi.ac.uk
| Mass Spectrometry Data | |
| Formula | C₁₀H₇NO₂S |
| Average Mass | 205.230 |
| Monoisotopic Mass | 205.01975 |
Infrared (IR) spectroscopy provided information about the functional groups present in the molecule. researchgate.net Covalent bonds in molecules vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a characteristic spectrum. msu.edu For the putative this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the carbostyril and the aldehyde, as well as the N-S bond of the mercapto group and the aromatic C-H bonds. While the use of IR spectroscopy in the initial analysis is documented, specific absorption frequencies from the original study are not detailed in the available literature. researchgate.net
Advanced Spectroscopic and Computational Elucidation Leading to Structure Revision
Application of Quantum Chemical Calculations for Structural Validation
Gauge-Including Atomic Orbital (GIAO) Method for NMR Magnetic Shielding Tensor Predictions
The Gauge-Including Atomic Orbital (GIAO) method is a powerful quantum chemical technique used for the calculation of nuclear magnetic resonance (NMR) shielding tensors. gaussian.comq-chem.comfaccts.de This method is highly effective in predicting the chemical shifts that would be observed in an NMR experiment for a given molecular structure. cncb.ac.cnnih.gov The GIAO approach resolves the issue of gauge-origin dependence, a problem that can affect the accuracy of NMR shielding calculations. gaussian.comarxiv.org
Often employed in conjunction with Density Functional Theory (DFT), the GIAO method has become a standard and reliable tool in the structural elucidation of organic compounds, particularly complex natural products. researchgate.netscielo.brnih.govresearchgate.net By calculating the magnetic shielding for a proposed structure, scientists can compare the predicted NMR spectrum with the experimental spectrum. nih.govbiorxiv.orgd-nb.infocolumbia.edu A strong correlation between the predicted and experimental data provides robust evidence for the proposed structure, whereas a poor correlation indicates that the proposed structure is likely incorrect. grafiati.com In the case of the compound initially identified as N-Mercapto-4-formylcarbostyril, computational predictions of the ¹H and ¹³C NMR magnetic shielding tensors were instrumental in challenging the assigned structure. grafiati.comresearchgate.net
Comparative Analysis of Predicted and Experimental NMR Data for Proposed and Alternative Structures
A critical step in the structural re-evaluation was the direct comparison of the experimental NMR data with the computationally predicted data for the proposed structure, this compound, and an alternative structure, 2-(2-Hydroxyphenyl)thiazole-4-carbaldehyde.
Computational analysis revealed that the predicted ¹H and ¹³C NMR magnetic shielding tensors for this compound were incompatible with the published spectroscopic data. grafiati.comresearchgate.net The same incompatibility was observed for six other related quinoline (B57606) derivatives. grafiati.comresearchgate.net In stark contrast, the spectroscopic data for 2-(2-Hydroxyphenyl)thiazole-4-carbaldehyde, a known compound isolated from Pseudomonas protegens Pf-5, were found to be identical to those of the substance isolated from P. fluorescens. grafiati.comresearchgate.net Furthermore, the published ¹H and ¹³C NMR data showed excellent agreement with the data calculated specifically for the 2-(2-Hydroxyphenyl)thiazole-4-carbaldehyde structure. grafiati.comresearchgate.net
The following tables summarize the comparison between the experimental data and the calculated values for the revised structure, Aeruginaldehyde.
Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (δ) for Aeruginaldehyde
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ) for Aeruginaldehyde
Definitive Structure Revision: 2-(2-Hydroxyphenyl)thiazole-4-carbaldehyde (Aeruginaldehyde)
Based on the compelling evidence from comparative NMR analysis and computational predictions, the structure of the antibiotic substance isolated from Pseudomonas fluorescens G308 was definitively revised. grafiati.comnpatlas.orgtdr-global.net The compound was not this compound, but was in fact 2-(2-Hydroxyphenyl)thiazole-4-carbaldehyde , a known natural product also called Aeruginaldehyde . grafiati.comresearchgate.netmdpi.comacs.orgacs.orgresearchgate.netsemanticscholar.orgalfa-chemistry.com
The spectroscopic data for authentic Aeruginaldehyde, along with its reduced derivative aeruginol, were identical to those of the compound initially misidentified as a carbostyril derivative. grafiati.comresearchgate.net Aeruginaldehyde had been previously isolated from other Pseudomonas species, such as P. aeruginosa and P. protegens. nih.govresearchgate.net It is proposed that Aeruginaldehyde originates from the non-ribosomal peptide synthetase (NRPS) enzymes involved in the biosynthetic pathways of siderophores like enantio-pyochelin or pyochelin. researchgate.netacs.orgresearchgate.net The compound is also known as IQS (Integrated Quorum Sensing molecule) and plays a role in bacterial communication and virulence. nih.govresearchgate.net
Synthetic Methodologies and Chemical Derivatization of 2 2 Hydroxyphenyl Thiazole 4 Carbaldehyde Aeruginaldehyde
General Synthetic Strategies for Thiazole (B1198619) Carbaldehyde Derivatives
The synthesis of thiazole carbaldehyde derivatives is a cornerstone of heterocyclic chemistry, providing access to a class of compounds with significant biological and material science applications. The most established and widely used method for constructing the thiazole ring is the Hantzsch thiazole synthesis. acs.orgresearchgate.net This reaction typically involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. researchgate.netvulcanchem.com
Common strategies to introduce the carbaldehyde group at the 4-position of the thiazole ring include:
Vilsmeier-Haack Reaction: Direct formylation of a pre-formed thiazole ring using a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide). acs.orgvulcanchem.com
Oxidation of a 4-Hydroxymethylthiazole: The oxidation of a primary alcohol at the C4 position to an aldehyde using mild oxidizing agents like manganese dioxide or PCC (Pyridinium chlorochromate). vulcanchem.com
Reduction of a Carboxylic Acid Derivative: The reduction of a thiazole-4-carboxylic acid, ester, or a corresponding Weinreb amide to the aldehyde. acs.orgnih.gov For example, a Weinreb amide can be reduced using reagents like lithium aluminum hydride (LAH). acs.org
These general methods provide a flexible toolkit for chemists to design and synthesize a wide array of substituted thiazole-4-carbaldehydes, tailored for specific applications in medicinal chemistry and materials science. chemimpex.comresearchgate.netmdpi.com
Targeted Chemical Synthesis of 2-(2-Hydroxyphenyl)thiazole-4-carbaldehyde
The targeted synthesis of Aeruginaldehyde has been achieved through several routes, often leveraging the fundamental reactions of thiazole synthesis but adapted for the specific precursors required.
Multistep Synthetic Routes and Reaction Conditions
A prominent synthetic route to Aeruginaldehyde involves a multistep sequence starting from accessible materials like 2-hydroxybenzonitrile (B42573) and L-cysteine methyl ester hydrochloride. acs.orgresearchgate.net A representative synthesis is outlined by Wuest and coworkers, which can be summarized in the following key transformations. nih.govnsf.gov
One efficient pathway begins with the condensation of 2-hydroxybenzonitrile with L-cysteine to form the thiazoline (B8809763) precursor, 2-(2-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid (Dha). nih.gov This thiazoline can then be subjected to a series of reactions to yield Aeruginaldehyde.
A notable synthesis reported in the literature involves the following sequence: acs.org
Condensation: L-cysteine methyl ester hydrochloride and 2-hydroxybenzonitrile are reacted to form the thiazoline derivative, methyl 2-(2-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylate. This step achieves a yield of approximately 77%. acs.org
Dehydrogenation (Aromatization): The thiazoline is converted to the corresponding thiazole using a dehydrogenating agent like bromotrichloromethane (B165885) (BrCCl3) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at low temperatures (-20 °C), yielding the thiazole in quantitative amounts. acs.org
Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide. acs.org
Amide Formation: The carboxylic acid is converted to a Weinreb amide. acs.org
Reduction: The final step is the reduction of the Weinreb amide with a reducing agent such as lithium aluminum hydride (LAH) to furnish the target aldehyde, Aeruginaldehyde. acs.org
Another efficient method involves the direct oxidation of a thiazoline precursor, aerugine, using Swern oxidation conditions to produce Aeruginaldehyde (IQS). nih.govnsf.gov
| Reaction Step | Reagents and Conditions | Intermediate/Product | Reported Yield | Reference |
| Condensation | L-cysteine methyl ester HCl, 2-hydroxybenzonitrile | Thiazoline ester (11) | 77% | acs.org |
| Dehydrogenation | BrCCl₃, DBU, -20 °C | Thiazole ester (12) | Quantitative | acs.org |
| Hydrolysis | LiOH | Thiazole carboxylic acid | Not specified | acs.org |
| Amide Formation | Standard conditions | Weinreb amide (13) | Not specified | acs.org |
| Reduction | LAH | Aeruginaldehyde (7) | Excellent | acs.org |
| Direct Oxidation | Aerugine (5), Swern oxidation conditions | Aeruginaldehyde (IQS) (3) | Efficient | nih.govnsf.gov |
Conversion of Thiazoline Precursors to the Thiazole System
The conversion of a thiazoline ring to an aromatic thiazole is a critical dehydrogenation or oxidation step in the synthesis of Aeruginaldehyde and related compounds. This transformation is essential for creating the stable aromatic core of the final molecule.
Several methods have been successfully employed for this conversion:
Base-Induced Conversion: In the synthesis of pyochelin analogues, a base-induced method was used to convert a 2'-(2-hydroxyphenyl)-2'-thiazoline-4'-(N-methoxy,N-methyl) carboxamide into the corresponding thiazole derivative. researchgate.net
Chemical Oxidation: As mentioned, reagents like bromotrichloromethane with DBU are effective for the dehydrogenation of thiazoline esters. acs.org Another approach involves the direct oxidation of the thiazoline heterocycle. For instance, the oxidation of aerugine to Aeruginaldehyde (IQS) was efficiently achieved using Swern oxidation. nih.gov
This aromatization step is crucial as it establishes the conjugated system of the thiazole ring, which influences the electronic properties and reactivity of the final aldehyde product.
Exploration of Chemical Reactivity and Transformative Pathways
The chemical reactivity of Aeruginaldehyde is dictated by its principal functional groups: the aldehyde group at the C4 position and the phenolic hydroxyl group on the phenyl ring. These groups serve as handles for further chemical modification and derivatization.
Aldehyde Group Reactivity and Functionalization
The aldehyde group is an electrophilic center, making it highly reactive towards nucleophiles. This reactivity is fundamental to many of its biological and synthetic transformations.
Nucleophilic Addition: The aldehyde can undergo nucleophilic addition reactions. For instance, it can react with alcohols to form hemiacetals or acetals. smolecule.com
Condensation Reactions: A key reaction of Aeruginaldehyde is its condensation with amine-containing molecules. It undergoes a spontaneous Pictet-Spengler condensation with biosynthetic intermediates of pyrrolnitrin (B93353) (like aminopyrrolnitrin) to form a class of chimeric natural products called pyonitrins. wikipedia.orgacs.orgnih.gov This reaction involves the formation of an imine intermediate, followed by an intramolecular electrophilic aromatic addition. acs.org
Reduction: The aldehyde group can be readily reduced to a primary alcohol. This transformation yields aeruginol [2-(2-hydroxyphenyl)-4-hydroxymethylthiazole], a related natural product. researchgate.netwikipedia.org This reduction can be accomplished using various reducing agents. In biological systems, this reduction is catalyzed by reductases like PchK. wikipedia.org
Hydroxyl Group Derivatization
The phenolic hydroxyl group is another key site for chemical modification, influencing the molecule's solubility and binding interactions.
Ether Formation: The hydroxyl group can undergo reactions typical of phenols, such as etherification, to produce various ether derivatives. smolecule.com
Esterification: The hydroxyl group can be acylated to form esters.
Influence on Reactivity: The presence and position of the hydroxyl group are critical for the biological activity and chemical properties of thiazole derivatives. chemimpex.comcymitquimica.com It can participate in hydrogen bonding, which is crucial for molecular interactions with biological targets. In related systems, derivatization of the hydroxyl group is a common strategy to modulate the pharmacological profile of benzothiazole-based compounds. acs.org
The dual reactivity of the aldehyde and hydroxyl functions makes Aeruginaldehyde a versatile scaffold for the synthesis of more complex molecules and for probing biological systems. chemimpex.comsmolecule.com
Nucleophilic Addition Reactions
The aldehyde functional group in 2-(2-Hydroxyphenyl)thiazole-4-carbaldehyde (aeruginaldehyde) is a key site for nucleophilic addition reactions. These reactions are fundamental to the chemical derivatization of this molecule. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. ksu.edu.salibretexts.org
Key aspects of nucleophilic addition to aldehydes like aeruginaldehyde include:
Reactivity: Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org
Reaction Types: A wide range of nucleophiles can react with the aldehyde group. These include:
Neutral Nucleophiles: Reagents such as water, alcohols, and amines can add to the carbonyl group. The reaction with amines or their derivatives, for example, can lead to the formation of imines, oximes, or hydrazones. ksu.edu.sa
Anionic Nucleophiles: Stronger, negatively charged nucleophiles like organometallic reagents (e.g., Grignard reagents) or cyanide ions readily add to the carbonyl carbon. ksu.edu.sa
Stereochemistry: If the addition of a nucleophile to the aldehyde creates a new chiral center, a racemic mixture of enantiomers is often produced, as the planar nature of the carbonyl group allows for attack from either face. libretexts.org
In the context of aeruginaldehyde, these reactions can be utilized to modify its structure, for instance, by reducing the aldehyde to an alcohol (aeruginol) or by forming new carbon-carbon bonds. researchgate.netnsf.gov
Synthesis of Structural Analogues and Chemical Probes
The synthesis of structural analogues of aeruginaldehyde is crucial for studying its biological activity and developing chemical probes. These synthetic efforts often focus on modifying the thiazole ring, the hydroxyphenyl group, or the carbaldehyde moiety.
One notable aspect of the historical misidentification of N-Mercapto-4-formylcarbostyril is that it highlights the synthesis of quinolone-based structures. While not the correct structure for the natural product, the synthesis of carbostyril (2-quinolone) derivatives is an active area of chemical research. grafiati.comgrafiati.com For instance, 4-formylcarbostyrils can be efficiently synthesized from 4-bromomethylcarbostyrils using a modified Kornblum oxidation. tandfonline.comscispace.comfigshare.com
The actual synthesis of aeruginaldehyde and its analogues typically involves the construction of the 2-phenylthiazole (B155284) core. nsf.govacs.org A common route involves the condensation of 2-hydroxybenzonitrile with L-cysteine to form a thiazoline derivative, which is then oxidized to the thiazole. acs.org The aldehyde can then be introduced through various methods, such as the reduction of a Weinreb amide intermediate. acs.org
The synthesis of various analogues allows for the exploration of structure-activity relationships. For example, modifications to the hydroxyphenyl ring or the thiazole core can influence the compound's ability to chelate iron or interact with biological targets. nsf.govresearchgate.net
Theoretical and Mechanistic Studies on Thiazole Ring Systems
Quantum Chemical Analysis of Molecular Geometry and Electronic Structure
A quantum chemical analysis would be performed on the correct structure, 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde, not N-Mercapto-4-formylcarbostyril. Such an analysis was instrumental in disproving the original structural assignment. researchgate.net The study of molecular geometry, guided by principles like the Valence Shell Electron Pair Repulsion (VSEPR) theory, would focus on the bond angles and spatial arrangement of the atoms within the thiazole (B1198619) and phenyl rings of aeruginaldehyde. sydney.edu.aulibretexts.orgpressbooks.pub Electronic structure calculations would reveal the distribution of electrons and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. researchgate.net
Elucidation of Reaction Mechanisms for Thiazole Formation
The elucidation of reaction mechanisms would pertain to the biosynthesis or chemical synthesis of the thiazole ring found in aeruginaldehyde. researchgate.net The classic Hantzsch thiazole synthesis, for instance, involves the cyclization reaction between an alpha-halocarbonyl compound and a thioamide. nih.gov This pathway is fundamentally different from the chemistry of carbostyrils.
Intramolecular Cyclization Pathways
The formation of the thiazole ring in the biosynthesis of aeruginaldehyde involves intramolecular cyclization. researchgate.net This process occurs on a non-ribosomal peptide synthetase (NRPS) assembly line, where a cysteine-derived intermediate undergoes cyclization and subsequent dehydration/oxidation to form the thiazole heterocycle. researchgate.net This biosynthetic logic is a key feature of many natural products containing thiazole rings.
Computational Insights into Tautomerism and Conformational Landscape
Computational studies would investigate the potential tautomers of 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde, such as keto-enol tautomerism, which is a significant phenomenon in molecules with carbonyl and hydroxyl groups. scispace.comresearchgate.net Furthermore, analysis of the conformational landscape would explore the rotational freedom around the single bond connecting the phenyl and thiazole rings, identifying low-energy conformations that the molecule is likely to adopt. nih.govresearchgate.net
Stability and Reactivity Predictions Based on Electronic Properties
The stability and reactivity of aeruginaldehyde would be predicted based on its calculated electronic properties. researchgate.net The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would indicate its propensity to act as an electron donor or acceptor. researchgate.net The calculated π-electron density would highlight which positions on the thiazole ring are most susceptible to electrophilic or nucleophilic attack, with the C-2 position being a common site for nucleophilic substitution in thiazoles. nih.gov
Coordination Chemistry of Thiazole Containing Ligands
Ligand Design Principles Incorporating Thiazole (B1198619) and Carbaldehyde Moieties
The design of ligands for specific applications in coordination chemistry is a field of meticulous molecular architecture. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a particularly versatile scaffold in ligand design. nih.gov Its aromaticity allows for the introduction of a wide variety of substituents at the 2-, 4-, and 5-positions, enabling the fine-tuning of the ligand's electronic and steric properties. nih.gov In the case of 2-(2-Hydroxyphenyl)thiazole-4-carbaldehyde, the strategic placement of a hydroxyphenyl group at the 2-position and a carbaldehyde (formyl) group at the 4-position creates a multidentate ligand with specific and desirable coordination properties.
The key design principles embodied in this ligand are:
Multidenticity: The presence of the thiazole nitrogen, the phenolic oxygen, and the carbonyl oxygen from the carbaldehyde group offers multiple potential binding sites for a metal ion. This allows the ligand to form stable chelate rings, which is entropically favored over coordination by monodentate ligands.
Hard and Soft Donor Atoms: The thiazole ring itself presents a "hard" nitrogen donor and a "soft" sulfur donor. nih.gov This dual nature allows for selective coordination to a range of metal ions, based on the Hard and Soft Acids and Bases (HSAB) principle. The addition of "hard" oxygen donors from the phenol (B47542) and carbaldehyde groups further enhances this versatility.
Conjugated System: The entire molecule possesses a conjugated π-system that extends across the phenyl ring, the thiazole ring, and the carbaldehyde group. This electronic delocalization can influence the ligand's photophysical properties and the electronic structure of its metal complexes, which is relevant for applications in catalysis and materials science.
Steric Influence: The spatial arrangement of the donor groups and the rigidity of the thiazole and phenyl rings create a specific coordination pocket. This can influence the coordination geometry of the resulting metal complex, favoring certain geometries (e.g., square planar, octahedral) and potentially leading to stereoisomerism.
The combination of these features makes 2-(2-Hydroxyphenyl)thiazole-4-carbaldehyde and related structures excellent candidates for the synthesis of stable and functional metal complexes.
Potential for Metal Complexation via Nitrogen, Sulfur, and Oxygen Donor Atoms
The coordination versatility of 2-(2-Hydroxyphenyl)thiazole-4-carbaldehyde is rooted in its array of potential donor atoms: the thiazole nitrogen, the thiazole sulfur, the phenolic oxygen, and the carbaldehyde oxygen. The mode of coordination can vary depending on the metal ion, the reaction conditions, and the presence of other ligands.
Nitrogen (Thiazole): The nitrogen atom of the thiazole ring is a common and strong coordination site. It acts as a Lewis base, donating its lone pair of electrons to a metal center. researchgate.net
Oxygen (Phenolic): The hydroxyl group on the phenyl ring is acidic and can be deprotonated to form a phenolate (B1203915). This anionic oxygen is a strong donor and readily participates in chelation with a metal ion, often in conjunction with the thiazole nitrogen, to form a stable five-membered chelate ring. researchgate.net
Oxygen (Carbaldehyde): The carbonyl oxygen of the formyl group also possesses lone pairs and can act as a donor atom. While typically a weaker donor than the phenolate oxygen, its participation in coordination can lead to the formation of an additional chelate ring, further stabilizing the complex.
Sulfur (Thiazole): The sulfur atom in the thiazole ring is a potential "soft" donor site. While coordination through the thiazole sulfur is less common than through the nitrogen, it has been observed in some complexes, particularly with soft metal ions. discoveryjournals.org In many cases, the sulfur atom's involvement is sterically hindered or electronically less favorable than coordination through the nitrogen and oxygen atoms.
Based on studies of analogous Schiff base ligands derived from 2-aminothiazoles and salicylaldehyde, a common coordination mode involves the deprotonated phenolic oxygen and the nitrogen atom of the imine or thiazole ring, forming a bidentate chelate. researchgate.net For 2-(2-Hydroxyphenyl)thiazole-4-carbaldehyde, a bidentate (N, O) coordination involving the thiazole nitrogen and the deprotonated phenolic oxygen is highly probable. Depending on the metal ion's size and preferred coordination number, the carbaldehyde oxygen could also coordinate, leading to a tridentate (N, O, O) binding mode.
Spectroscopic and Theoretical Characterization of Metal-Ligand Interactions in Model Systems
To elucidate the structure and bonding in metal complexes of ligands like 2-(2-Hydroxyphenyl)thiazole-4-carbaldehyde, a combination of analytical techniques and computational modeling is employed.
Analytical Techniques for Complex Structure Elucidation (e.g., X-ray Diffraction, NMR, IR, UV-Vis)
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying which donor atoms are involved in coordination. Upon complexation, the vibrational frequencies of the functional groups involved in bonding will shift. For example, the broad ν(OH) band of the phenolic group in the free ligand is expected to disappear upon deprotonation and coordination to a metal ion. The ν(C=N) stretching frequency of the thiazole ring and the ν(C=O) of the carbaldehyde group would likely shift to lower wavenumbers upon coordination, indicating a weakening of these bonds due to electron donation to the metal. New bands at lower frequencies, typically below 600 cm⁻¹, can be assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations, providing direct evidence of coordination. researchgate.net
Table 1: Representative IR Spectral Data for a Model Thiazole Schiff Base Ligand and its Pt(II) Complex
Click to view data
| Functional Group | Ligand (cm⁻¹) | Pt(II) Complex (cm⁻¹) |
| ν(OH) | 3356 | 3329 |
| ν(C=N) | 1689 | 1685 |
| ν(C-O) | 1276 | 1284 |
| ν(M-N) | - | 466 |
| ν(M-O) | - | 582 |
Data derived from a closely related 2-hydroxybenzylidene-4-phenyl-2-amino thiazole system. discoveryjournals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide valuable information about the ligand's structure in solution and how it changes upon complexation. The disappearance of the phenolic -OH proton signal in ¹H NMR is a strong indicator of deprotonation and coordination. Protons and carbons near the coordination sites will experience changes in their chemical shifts due to the deshielding or shielding effects of the metal ion and the redistribution of electron density. For instance, the protons of the phenyl and thiazole rings often shift downfield upon complexation. researchgate.net
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Model Thiazole Schiff Base Ligand and its Pt(II) Complex
Click to view data
| Proton | Ligand (ppm) | Pt(II) Complex (ppm) |
| -OH | 11.66 | - (disappears) |
| -HC=N- | 9.52 | 9.60 |
| Thiazole-H | 7.10-7.90 | 7.90-8.10 |
| Aromatic-H | 6.80-7.80 | 7.10-7.90 |
Data derived from a closely related 2-hydroxybenzylidene-4-phenyl-2-amino thiazole system. discoveryjournals.org
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide insights into the electronic transitions and coordination geometry. The spectra of the free ligands typically show intense bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic and heterocyclic rings. Upon complexation, these bands may shift, and new bands can appear in the visible region. These new bands are often assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, or to d-d transitions if a transition metal with a partially filled d-orbital is used. The positions and intensities of these bands can be indicative of the coordination geometry.
Computational Modeling of Coordination Geometries and Binding Energies
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insight into the nature of metal-ligand interactions. mdpi.com
Geometry Optimization: DFT calculations can be used to predict the most stable three-dimensional structure of a metal complex. By starting with a proposed coordination geometry, the energy of the system is minimized to find the lowest energy conformation. This allows for the theoretical determination of bond lengths and angles, which can be compared with experimental data from X-ray diffraction if available. mdpi.com
Binding Energy Calculation: A key advantage of computational modeling is the ability to calculate the binding energy between the ligand and the metal ion. This provides a quantitative measure of the stability of the complex. The binding energy is typically calculated as the difference between the total energy of the optimized complex and the sum of the energies of the free metal ion and the free ligand. mdpi.com A more negative binding energy indicates a more stable complex. These calculations can be used to compare the stability of complexes with different metal ions or to predict the most likely coordination mode among several possibilities.
Electronic Structure Analysis: Computational methods can also be used to analyze the electronic structure of the complex, including the distribution of molecular orbitals (e.g., HOMO and LUMO) and the charge distribution on the atoms. This information is crucial for understanding the reactivity of the complex, its spectroscopic properties, and the nature of the metal-ligand bond (i.e., its covalent versus ionic character). researchgate.net
By integrating these computational approaches with experimental data, a comprehensive understanding of the coordination chemistry of 2-(2-Hydroxyphenyl)thiazole-4-carbaldehyde and its derivatives can be achieved, paving the way for the rational design of new functional materials and catalysts.
Advanced Analytical Applications in Chemical Research
Development of Spectroscopic Probes for Chemical Detection (Non-Biological Contexts)
The initial interest in N-Mercapto-4-formylcarbostyril stemmed from its isolation as a natural product with potential utility. researchgate.net The unique proposed structure, featuring a carbostyril core with both a mercapto and a formyl group, suggested interesting spectroscopic properties that could be harnessed for the development of chemical sensors. Theoretical studies and the initial, though later revised, structural assignment pointed towards a molecule with potential for chromogenic or fluorogenic responses upon interaction with specific analytes. The conjugated system of the quinoline (B57606) ring, in conjunction with the electron-donating and-withdrawing groups, theoretically allows for shifts in absorption or emission spectra upon binding events.
However, a significant development in the understanding of this compound has redirected research. It was discovered that the substance isolated from Pseudomonas fluorescens strain G308 was not this compound, but rather 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde, also known as aeruginaldehyde. researchgate.net This structural revision means that the experimental spectroscopic data originally attributed to this compound actually corresponds to aeruginaldehyde. As a result, there is a lack of specific research on the development of spectroscopic probes based on the actual this compound structure in non-biological contexts. The scientific focus has shifted to the properties and applications of the correctly identified aeruginaldehyde.
Electrochemical Properties and Potential in Sensing Applications
The electrochemical characteristics of a compound are critical for its application in sensing technologies. semanticscholar.org The proposed structure of this compound, containing a thiol group and a conjugated system, suggests that it could be electrochemically active. Thiol-containing compounds are well-known for their ability to adsorb onto the surfaces of noble metal electrodes, such as gold, which is a common strategy for the fabrication of electrochemical sensors. nih.gov This self-assembly capability could, in theory, allow for the development of modified electrodes for the detection of various analytes. The redox properties of the quinoline and mercapto groups might have been exploited for voltammetric or amperometric sensing mechanisms.
Despite these theoretical possibilities, the structural misidentification has significantly limited experimental studies on the electrochemical properties of authentic this compound. The research that would have explored its potential in electrochemical sensing was instead, unknowingly, conducted on aeruginaldehyde. researchgate.net Consequently, there is a scarcity of published data specifically detailing the electrochemical behavior and sensing applications of the true this compound. Further research would be required to synthesize this compound and evaluate its intrinsic electrochemical properties and sensing capabilities.
Role in Methodological Advancements in Organic Structure Determination
The story of this compound serves as a powerful case study in the importance of rigorous structural elucidation in modern organic chemistry. The initial assignment of its structure was later proven to be incorrect, and the process of this revision highlights the power of combining experimental data with computational methods.
An antibiotic substance isolated from Pseudomonas fluorescens G308 was initially assigned the structure of this compound. researchgate.net However, inconsistencies between the published spectroscopic data and the proposed structure led to a re-evaluation. researchgate.net Computational predictions of the 1H and 13C NMR magnetic shielding tensors for this compound were found to be incompatible with the experimentally obtained spectra. researchgate.net This discrepancy prompted a broader investigation into related quinoline derivatives, none of which matched the experimental data. researchgate.net
The breakthrough came when the spectroscopic data were compared to that of 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde, known as aeruginaldehyde, which had been isolated from Pseudomonas protegens Pf-5. researchgate.net The data for aeruginaldehyde and its reduced derivative, aeruginol, were identical to those reported for the compound mistakenly identified as this compound. researchgate.net Furthermore, the published 1H and 13C NMR data were in strong agreement with the calculated values for aeruginaldehyde. researchgate.net
This structural revision was a significant finding, demonstrating the critical role of computational chemistry in validating proposed structures of natural products. The use of methods like GIAO (Gauge-Including Atomic Orbital) calculations for predicting NMR chemical shifts has become an indispensable tool for chemists to confirm or challenge structural assignments. researchgate.net The case of this compound underscores how these computational tools can prevent the propagation of incorrect structural information in scientific literature and guide researchers toward the correct molecular architecture.
Future Research Trajectories in Synthesis and Theoretical Chemistry of Thiazole Systems
Development of Novel and Green Synthetic Methodologies
Conventional methods for synthesizing thiazole (B1198619) derivatives often rely on harsh reaction conditions, hazardous solvents, and expensive catalysts, leading to significant environmental concerns and waste generation. bepls.comnih.gov Future research is increasingly focused on developing greener, more sustainable synthetic routes that are both environmentally benign and economically viable. researchgate.net
Key areas of development include:
Green Solvents: A major thrust is the replacement of volatile organic compounds with eco-friendly alternatives. bepls.com Glycerin, a low-cost and biodegradable byproduct of biodiesel production, has been successfully used as a recyclable reaction medium for the catalyst-free synthesis of thiazole derivatives at room temperature. researchgate.netacgpubs.org Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are another promising class of green solvents. mdpi.comresearchgate.netrsc.org DESs like choline (B1196258) chloride/urea and choline chloride/glycerol have been employed for the efficient synthesis of various thiazole derivatives, offering advantages such as biodegradability, low toxicity, and recyclability. researchgate.netrsc.orgiaea.orgnih.govresearchgate.net The use of water as a reaction medium is also a key strategy, with some methods demonstrating high yields for thiazole synthesis without the need for a catalyst. bepls.com
Energy-Efficient Techniques: Microwave irradiation and ultrasound sonication are emerging as powerful tools in green synthesis. nih.govdergipark.org.tr These techniques can significantly reduce reaction times, increase yields, and minimize energy consumption compared to conventional heating methods. dergipark.org.trarabjchem.orgtandfonline.com For instance, microwave-assisted synthesis has been shown to decrease reaction times from hours to minutes for certain thiazole derivatives. dergipark.org.tr Similarly, ultrasound-assisted synthesis has been employed for the rapid and efficient preparation of thiazoles under solvent-free conditions. tandfonline.comnih.gov
Catalyst Innovation: The development of reusable and non-toxic catalysts is crucial. Magnetically recoverable nanocatalysts are gaining attention as they can be easily separated from the reaction mixture using an external magnet, simplifying purification and reducing waste. benthamscience.com Biocatalysts, such as lipase (B570770) and modified chitosan, are also being explored for their ability to catalyze thiazole synthesis under mild, aqueous conditions. researchgate.netnih.govmdpi.com
Table 1: Comparison of Green Synthetic Methodologies for Thiazole Synthesis
| Methodology | Key Features | Examples of Application | Advantages |
|---|---|---|---|
| Glycerin as Solvent | Catalyst-free, room temperature reactions. researchgate.netacgpubs.org | Synthesis of 4-phenylthiazol-2-amine. researchgate.net | Low cost, biodegradable, recyclable medium. researchgate.netacgpubs.org |
| Deep Eutectic Solvents (DES) | Use of solvents like Choline Chloride/Glycerol. rsc.orgnih.gov | Hantzsch synthesis of ferrocene-based thiazoles. rsc.orgnih.gov | Low toxicity, non-flammable, easy preparation. rsc.org |
| Microwave Irradiation | Rapid heating, reduced reaction times. dergipark.org.tr | Synthesis of thiazolyl-pyrazoline derivatives. dergipark.org.tr | Increased yields, energy efficiency. dergipark.org.tr |
| Ultrasound Sonication | Acoustic cavitation to promote reaction. tandfonline.comnih.gov | Synthesis of thiazoles using biocatalysts. nih.gov | High purity, mild conditions, simple workup. tandfonline.com |
Advanced Computational Approaches for Predicting Molecular Properties and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of thiazole systems. tandfonline.comasianpubs.orgresearchgate.net These methods provide deep insights into molecular structure, electronic properties, and reactivity, guiding the design of new molecules with desired characteristics. rsc.orgbohrium.combohrium.com
Future research in this area will likely focus on:
Structure-Property Relationship Analysis: DFT calculations are used to determine key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgacs.org A smaller energy gap often correlates with higher reactivity. rsc.org These calculations can help in predicting the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. tandfonline.comasianpubs.org
Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking simulations are used to predict the binding affinity and interaction modes of thiazole derivatives with biological targets, such as enzymes or receptors. rsc.orgbohrium.combohrium.commdpi.comdovepress.com This allows for the rational design of more potent and selective drug candidates. rsc.org Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time. rsc.org
Prediction of Spectroscopic and Non-Linear Optical Properties: Computational methods like Time-Dependent DFT (TD-DFT) can accurately predict UV-Visible spectra, providing a theoretical basis for experimental observations. tandfonline.com Furthermore, DFT can be used to calculate non-linear optical (NLO) properties, identifying thiazole derivatives with potential applications in optoelectronics. bohrium.com
Table 2: Application of Computational Methods in Thiazole Research
| Computational Method | Property Predicted | Significance |
|---|---|---|
| Density Functional Theory (DFT) | HOMO-LUMO energy gap, molecular electrostatic potential, bond lengths/angles. tandfonline.comrsc.orgbohrium.combohrium.com | Predicts chemical reactivity, stability, and potential sites for reaction. tandfonline.comrsc.org |
| Molecular Docking | Binding affinity and interactions with biological targets. rsc.orgbohrium.commdpi.comrsc.org | Guides the design of potent drug candidates and explains biological activity. rsc.org |
| Time-Dependent DFT (TD-DFT) | UV-Visible absorption spectra. tandfonline.com | Aids in the interpretation of experimental spectroscopic data. tandfonline.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular properties with biological activity. asianpubs.orgresearchgate.net | Develops models to predict the activity of new compounds. asianpubs.org |
Exploration of Chemical Transformations for Material Science Applications
The unique electronic and structural properties of thiazoles make them attractive building blocks for advanced materials. tandfonline.com Research is actively exploring the synthesis of thiazole-containing polymers and conjugated systems for applications in organic electronics.
Conjugated Polymers for Organic Electronics: Thiazole units can be incorporated into π-conjugated polymer backbones to create materials for organic field-effect transistors (OFETs) and organic solar cells (OSCs). qucosa.denih.govrsc.orgresearchgate.net The electron-deficient nature of the thiazole ring can lower the HOMO energy level of the polymer, which is beneficial for stability and performance in electronic devices. qucosa.denankai.edu.cn The replacement of thiophene (B33073) units with thiazoles in some polymers has been shown to increase interchain interactions, which can enhance charge transport. qucosa.de
Ladder-Type and Fused Systems: The synthesis of ladder-type and fused thiazole-containing polymers is a significant area of research. rsc.org These rigid, planar structures can promote strong π-π stacking and improve charge carrier mobility, making them promising for high-performance organic semiconductors. rsc.org For instance, polymers based on benzobis(thiazole) have demonstrated high power conversion efficiencies in fullerene-free organic solar cells. acs.org
Chemosensors: Thiazole derivatives can be functionalized to act as chemosensors for the detection of ions and other analytes. researchgate.netacs.org The nitrogen and sulfur atoms in the thiazole ring can act as binding sites for metal ions. researchgate.netacs.org Upon binding, these sensors can exhibit a change in their colorimetric or fluorescent properties, allowing for visual or spectroscopic detection. acs.orgacs.orgacs.org For example, quinoline-based thiazole derivatives have been developed for the selective fluorescent detection of Fe³⁺, Fe²⁺, and Cu²⁺ ions. acs.orgacs.org
Table 3: Thiazole-Based Materials and Their Applications
| Material Type | Key Structural Feature | Application | Example |
|---|---|---|---|
| π-Conjugated Polymer | Alternating donor-acceptor units with thiazole. researchgate.netacs.org | Organic Solar Cells (OSCs), Organic Field-Effect Transistors (OFETs). qucosa.denih.gov | Benzobis(thiazole)-based polymers for fullerene-free OSCs. acs.org |
| Ladder-Type Polymer | Rigid, planar fused-ring systems. rsc.org | High-mobility p-type semiconductors for OTFTs. rsc.org | Polymers based on thiazole-fused S,N-heteroacenes. rsc.org |
| Chemosensor | Thiazole ring functionalized with binding sites. researchgate.netacs.org | Fluorescent and colorimetric detection of metal ions. researchgate.netacs.org | Quinoline-based thiazole derivatives for Fe and Cu ion sensing. acs.orgacs.org |
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Analytical Science
The synergy between synthetic chemistry and analytical science is crucial for advancing the field of thiazole chemistry. The development of new synthetic methods goes hand-in-hand with the need for sophisticated analytical techniques to characterize the resulting compounds and evaluate their properties.
Synthesis of Analytical Probes: Synthetic chemists are tasked with designing and creating novel thiazole-based molecules that can serve as highly selective and sensitive probes for analytical applications. researchgate.netacs.org This involves tailoring the molecular structure to achieve specific recognition and signaling properties for target analytes, such as heavy metal ions. researchgate.net
Advanced Characterization: Analytical techniques are essential for confirming the structure and purity of newly synthesized thiazole derivatives. Techniques like FT-IR, NMR, and mass spectrometry are routinely used. nih.gov Furthermore, analytical methods such as UV-Vis and fluorescence spectroscopy are critical for evaluating the performance of thiazole-based chemosensors. acs.orgacs.org
Correlating Structure with Function: A key interdisciplinary goal is to establish clear relationships between the molecular structure of a thiazole derivative and its observed function, whether it be biological activity or material performance. This requires a close feedback loop between synthetic efforts, computational modeling, and detailed analytical and performance evaluation. asianpubs.orgresearchgate.net
Q & A
Basic Research Questions
Q. What is the validated structure of N-mercapto-4-formylcarbostyril, and how was its original misidentification resolved?
- Methodological Answer : The compound initially assigned as this compound (Cbs) was re-identified using computational NMR magnetic shielding tensor analysis and comparative spectroscopy. Computational predictions of and NMR data for the proposed quinoline-derived structure (Cbs) showed inconsistencies with experimental spectra. In contrast, 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde (aeruginaldehyde), isolated from Pseudomonas protegens Pf-5, matched the published data. This revision underscores the importance of combining synthetic validation, computational modeling, and cross-strain spectral comparisons to resolve structural ambiguities .
Q. What experimental protocols are recommended for isolating this compound from Pseudomonas fluorescens?
- Methodological Answer : Isolation involves:
- Extraction : Culture supernatants of P. fluorescens strains (e.g., G308) are extracted with ethyl acetate at acidic pH.
- Purification : Preparative TLC and HPLC with C18 columns under gradient elution (e.g., water-acetonitrile with 0.1% formic acid).
- Characterization : LC/DAD for UV profiling, LC-ES(+/-)/MS for molecular mass determination, and / NMR for structural elucidation. Validation via GC-EI/MS and isotopic ratio analysis is critical to confirm purity .
Q. How does this compound exhibit antifungal activity against phytopathogens?
- Methodological Answer : Bioassays against fungi like Fusarium oxysporum and Colletotrichum lagenarium are conducted using spore germination inhibition assays. Dilutions (25–125 ppm) in agar plates or liquid cultures are monitored for hyphal growth suppression. Mechanistic studies suggest thiol-mediated disruption of fungal cell membranes or interference with redox homeostasis, though proteomic or transcriptomic analyses are needed for definitive pathways .
Intermediate Research Questions
Q. How can researchers optimize the yield of this compound in Pseudomonas fluorescens cultures?
- Methodological Answer : Yield optimization involves:
- Strain Engineering : Knockout of regulatory genes (e.g., phlF in P. fluorescens J2) to derepress secondary metabolite biosynthesis .
- Culture Conditions : Iron-limited media to induce siderophore-associated pathways, with pH stabilization at 6.5–7.0 and aeration at 200 rpm.
- Inducers : Supplementation with salicylate or glycerol enhances precursor availability for thiazole ring formation .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar metabolites?
- Methodological Answer : Key techniques include:
- High-Resolution MS (HRMS) : Differentiates isotopic patterns (e.g., aeruginaldehyde [M+H]+ = 206.0381 vs. Cbs [M+H]+ = 207.0523).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals; aeruginaldehyde shows distinct thiazole proton couplings (δ 8.2–8.4 ppm) absent in carbostyril derivatives.
- X-ray Crystallography : Definitive for absolute configuration, though limited by compound crystallinity .
Advanced Research Questions
Q. How do contradictions in published data on this compound’s structure and bioactivity impact its research applications?
- Methodological Answer : Structural misassignment (e.g., aeruginaldehyde vs. Cbs) complicates bioactivity attribution. Researchers must:
- Re-evaluate Historical Data : Cross-reference antifungal assays from pre-2014 studies with revised structures.
- Replicate Key Experiments : Validate biocontrol efficacy using pure aeruginaldehyde against pathogens like Phytophthora infestans.
- Update Pathway Annotations : Link revised structures to biosynthetic gene clusters (e.g., non-ribosomal peptide synthetases in enantio-pyochelin pathways) .
Q. What experimental strategies resolve discrepancies in the biosynthesis pathways of this compound and aeruginaldehyde?
- Methodological Answer :
- Gene Knockout/Complementation : Disrupt pch or pvd genes in P. fluorescens to assess pathway dependency.
- Stable Isotope Tracing : Feed -labeled precursors (e.g., cysteine, salicylate) to track thiazole or formyl group incorporation.
- Metabolomic Profiling : LC-HRMS/MS to compare intermediates across wild-type and mutant strains .
Q. How can researchers address the instability of this compound derivatives during in vitro assays?
- Methodological Answer :
- Stabilization Protocols : Use antioxidant buffers (e.g., 1 mM DTT) and anaerobic chambers to prevent thiol oxidation.
- Derivatization : Acetylation of the mercapto group to form stable thioethers for NMR or bioactivity studies.
- Real-Time Monitoring : Microscale bioreactors coupled with online LC-MS to track degradation kinetics .
Data Contradiction Analysis
Q. Why do some studies report this compound as a potent antifungal agent, while others observe limited activity?
- Methodological Answer : Variability arises from:
- Structural Misidentification : Early studies using misassigned Cbs may conflate its activity with aeruginaldehyde.
- Pathogen-Specific Sensitivity : Fusarium spp. show higher susceptibility (MIC 25 ppm) compared to Phytophthora (no inhibition at 125 ppm).
- Environmental Factors : Activity diminishes under high-iron conditions due to siderophore competition. Standardized media (e.g., low-iron CAS agar) are recommended for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
